4-[(Neopentyloxy)methyl]piperidine

Lipophilicity Lead optimization Physicochemical profiling

Researchers often treat alkoxymethyl piperidine scaffolds as interchangeable, risking SAR misinterpretation. 4-[(Neopentyloxy)methyl]piperidine resolves this through a unique steric and lipophilic profile, free of undefined stereocenters, ensuring unambiguous data. - Achieve +1.7 XLogP3 over methoxy analog at identical TPSA (21.3 Ų) - 98% purity with no undefined chiral centers for reliable fragment screening - 4 rotatable bonds and 13 heavy atoms maximize diversity-oriented synthesis output

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
CAS No. 883544-58-9
Cat. No. B1361670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Neopentyloxy)methyl]piperidine
CAS883544-58-9
Molecular FormulaC11H23NO
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESCC(C)(C)COCC1CCNCC1
InChIInChI=1S/C11H23NO/c1-11(2,3)9-13-8-10-4-6-12-7-5-10/h10,12H,4-9H2,1-3H3
InChIKeyFKWXWZAOHSSTLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Neopentyloxy)methyl]piperidine: Physicochemical Identity and Scaffold Context


4-[(Neopentyloxy)methyl]piperidine (CAS 883544-58-9) is a 4-substituted piperidine derivative bearing a sterically demanding neopentyloxy methyl group. It has the molecular formula C₁₁H₂₃NO and a molecular weight of 185.31 g/mol . The compound's computed XLogP3 is 2.1, with a topological polar surface area (TPSA) of 21.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and four rotatable bonds . Classified as a versatile small-molecule building block within the piperidine scaffold family, it is supplied for research use at purities of 95% to 98% by multiple vendors .

Generic Substitution of 4-[(Neopentyloxy)methyl]piperidine Without Comparator Evidence


Piperidine building blocks with alkoxymethyl substituents are frequently treated as interchangeable scaffolds in early-stage medicinal chemistry. However, the neopentyloxy group in 4-[(Neopentyloxy)methyl]piperidine introduces a unique combination of high lipophilicity (XLogP3 2.1) and substantial steric bulk that distinguishes it from smaller alkoxy analogs . The regioisomeric 3-[(neopentyloxy)methyl]piperidine shares identical molecular weight and computed logP, yet differs in stereochemical complexity (complexity score 140 vs. 134) and carries an undefined atom stereocenter, which may affect synthetic reproducibility and downstream chiral purity . Substituting either analog without quantitative reconciliation of lipophilicity, steric profile, and regioisomeric precision introduces unquantified risk in SAR interpretation, physicochemical property optimization, and procurement traceability.

4-[(Neopentyloxy)methyl]piperidine: Key Differentiators from Closest Analogs


Lipophilicity Advantage vs. 4-(Methoxymethyl)piperidine

4-[(Neopentyloxy)methyl]piperidine exhibits an XLogP3 of 2.1, compared to 0.4 for the direct smaller-alkoxy analog 4-(methoxymethyl)piperidine . This 1.7-log-unit differential corresponds to approximately a 50-fold increase in octanol-water partition coefficient. The TPSA remains identical at 21.3 Ų for both compounds, indicating that the lipophilicity gain is achieved without altering polar surface area, a parameter critical for membrane permeability prediction .

Lipophilicity Lead optimization Physicochemical profiling

Steric Bulk Differentiation vs. 4-(Ethoxymethyl)piperidine

4-[(Neopentyloxy)methyl]piperidine and 4-(ethoxymethyl)piperidine exhibit closely matched lipophilicities (LogP 2.05 vs. 2.15, respectively) . However, the neopentyloxy compound has a molecular weight of 185.31 g/mol versus 143.23 g/mol for the ethoxy analog, and the neopentyl group introduces a quaternary carbon with three methyl substituents that create a substantially larger steric footprint. The rotatable bond count is 3–4 for the neopentyloxy analog compared to 3 for the ethoxy analog . This steric distinction is not captured by logP alone and may translate to differential metabolic stability, off-target binding profiles, and CYP enzyme interactions, though direct experimental comparator data remain absent from the published literature.

Steric hindrance Metabolic stability Off-target selectivity

Regioisomeric Differentiation vs. 3-[(Neopentyloxy)methyl]piperidine

4-[(Neopentyloxy)methyl]piperidine (PubChem CID 26188639) has zero undefined atom stereocenters and a complexity score of 134 . In contrast, the 3-substituted regioisomer 3-[(neopentyloxy)methyl]piperidine (PubChem CID 45074942) possesses one undefined atom stereocenter and a higher complexity score of 140 . Both compounds share identical molecular weight (185.31 g/mol), XLogP3 (2.1), and TPSA (21.3 Ų), making the stereochemical and complexity features the key differentiators for procurement decisions involving chiral synthesis or enantioselective applications.

Regioisomerism Stereochemistry Synthetic reproducibility

Purity Specification Comparison: Leyan vs. AKSci

4-[(Neopentyloxy)methyl]piperidine is available from Leyan at a minimum purity specification of 98%, whereas the same compound from AKSci and the 3-regioisomer from AKSci are both specified at 95% minimum purity . The 3% purity differential represents a meaningful factor for applications sensitive to impurity profiles, such as fragment-based screening libraries, chemical proteomics probe synthesis, or reactions where minor impurities could catalyze side reactions.

Purity specification Procurement quality Batch consistency

Derivatization Advantage Over 4-(Methoxymethyl)piperidine

4-[(Neopentyloxy)methyl]piperidine contains 13 heavy atoms and 4 rotatable bonds, compared to 9 heavy atoms and 2 rotatable bonds for 4-(methoxymethyl)piperidine . The additional four heavy atoms and two rotatable bonds confer greater conformational flexibility and more potential sites for further synthetic elaboration. However, this represents a class-level structural inference; no direct experimental data comparing derivatization efficiency or downstream product diversity exist in the published literature for these specific compounds.

Fragment elaboration Diversity-oriented synthesis Building block complexity

Limitation: No Experimental Head-to-Head Comparator Data

A comprehensive search of the peer-reviewed literature and patent databases as of April 2026 did not identify any study reporting direct, head-to-head experimental comparison of 4-[(neopentyloxy)methyl]piperidine against its regioisomer or alkoxy congeners in any biological assay, selectivity panel, pharmacokinetic study, or in vivo model. All quantitative differentiation presented herein is derived from computed physicochemical properties (PubChem, vendor datasets) and vendor-supplied purity specifications . Users must interpret these data as class-level or cross-study comparable evidence and should not extrapolate to claims of superior biological performance without bespoke experimental validation.

Evidence gap Experimental validation Procurement caveat

4-[(Neopentyloxy)methyl]piperidine: Key Application Scenarios


Lead Optimization: Lipophilicity Increase Without TPSA Change

When a medicinal chemistry program identifies the need to increase logD of a piperidine-containing series while holding polar surface area constant, 4-[(neopentyloxy)methyl]piperidine provides a +1.7 XLogP3 increment over the methoxy analog at identical TPSA (21.3 Ų) . This scenario is supported by the computed lipophilicity differential established in Section 3, Evidence Item 1.

Fragment-Based Screening: High-Purity, Stereodefined Building Blocks

For fragment library assembly where impurity profiles must be minimized to avoid false-positive screening hits, the 98% purity specification from Leyan and the absence of undefined stereocenters make 4-[(neopentyloxy)methyl]piperidine preferable over the 95%-purity 3-regioisomer, which carries an undefined chiral center. This scenario draws on Evidence Items 3 and 4 from Section 3.

Steric Shielding of Metabolic Soft Spots in Piperidines

In drug discovery programs where the piperidine nitrogen or adjacent positions are susceptible to oxidative metabolism, the neopentyloxy group offers greater steric bulk than ethoxy or methoxy analogs at near-equivalent lipophilicity (LogP 2.05 vs. 2.15 for ethoxy) . This steric differentiation, though not yet validated by comparative in vitro metabolism data for this specific compound, is mechanistically consistent with established medicinal chemistry principles and is supported by the class-level inference in Section 3, Evidence Item 2.

Diversity-Oriented Synthesis: Multi-Vector Building Blocks

For DOS campaigns seeking to maximize scaffold complexity from a single building block, the 13 heavy atoms and 4 rotatable bonds of 4-[(neopentyloxy)methyl]piperidine offer more elaboration handles than the methoxy analog (9 heavy atoms, 2 rotatable bonds), as detailed in Section 3, Evidence Item 5. This enables a greater diversity of downstream products per synthetic step.

Technical Documentation Hub

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